4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
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Overview
Description
4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a tetrahydroisoquinoline moiety, which is a common structural motif in many natural and synthetic compounds with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through various methods such as the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions.
Sulfonamide Formation: The tetrahydroisoquinoline intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonamide bond under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate
- 1,2,3,4-tetrahydroisoquinoline derivatives
Uniqueness
4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is unique due to its specific structural features, including the butyl group and the sulfonamide linkage. These features contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
583025-23-4 |
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Molecular Formula |
C19H24N2O2S |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
4-butyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H24N2O2S/c1-2-3-4-15-5-9-19(10-6-15)24(22,23)21-18-8-7-16-11-12-20-14-17(16)13-18/h5-10,13,20-21H,2-4,11-12,14H2,1H3 |
InChI Key |
CDLTZBNPLAYVJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCNC3)C=C2 |
Origin of Product |
United States |
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